Product packaging for Cyclopropylmethyl chloroacetate(Cat. No.:CAS No. 57882-17-4)

Cyclopropylmethyl chloroacetate

Cat. No.: B14622824
CAS No.: 57882-17-4
M. Wt: 148.59 g/mol
InChI Key: UNBGDHXJUAKPFF-UHFFFAOYSA-N
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Description

Cyclopropylmethyl chloroacetate (CAS 57882-17-4) is an ester with the molecular formula C 6 H 9 ClO 2 and a molecular weight of 148.59 g/mol . It is characterized by a density of 1.216 g/cm³ and a boiling point of 178.6°C at 760 mmHg . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The molecule features two reactive sites: the chloroacetate group and the cyclopropylmethyl moiety. The chloroacetate group is a known alkylating agent, making this compound a valuable precursor for the synthesis of more complex molecules through nucleophilic substitution reactions . The cyclopropyl group is of significant research interest due to its unique electronic properties. It can act as a powerful electron donor through σ-conjugation, which can greatly stabilize adjacent carbocations or interact with electron-withdrawing groups, influencing the molecule's reactivity and its ability to bind to biological targets . This makes derivatives containing the cyclopropyl group valuable in the design and synthesis of biologically active compounds for research purposes . Researchers utilize this compound and its derivatives in various stages of drug discovery. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2 B14622824 Cyclopropylmethyl chloroacetate CAS No. 57882-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57882-17-4

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

cyclopropylmethyl 2-chloroacetate

InChI

InChI=1S/C6H9ClO2/c7-3-6(8)9-4-5-1-2-5/h5H,1-4H2

InChI Key

UNBGDHXJUAKPFF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC(=O)CCl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Cyclopropylmethyl Chloroacetate

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The carbon atom attached to the chlorine in cyclopropylmethyl chloroacetate (B1199739) is an electrophilic center, susceptible to attack by nucleophiles. This leads to nucleophilic substitution reactions, a fundamental class of transformations in organic chemistry. sydney.edu.au The nature of the substrate, nucleophile, and reaction conditions dictates the operative mechanistic pathway.

SN2 Reaction Pathways

The primary nature of the α-chloro carbon in cyclopropylmethyl chloroacetate favors the bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In this concerted process, the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.comyoutube.com This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.comopenstax.org

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. youtube.comlibretexts.org For this compound, the reaction rate can be expressed as:

Rate = k[this compound][Nucleophile]

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride ion. masterorganicchemistry.comyoutube.com The reaction of chloromethyl methyl sulfoxide (B87167) with various nucleophiles, such as alcohols and thiophenols, in the presence of a base proceeds via an SN2 mechanism, highlighting the susceptibility of α-chloro compounds to this type of substitution. rsc.org

Cyclopropyl (B3062369) Ring Reactivity and Rearrangements

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, approximately 115 kJ/mol. psu.edu This inherent strain makes the ring susceptible to opening under certain reaction conditions, particularly those involving radical or cationic intermediates.

Cyclopropylmethyl Radical Rearrangements: Kinetics and Thermodynamics of Ring Opening

The formation of a radical at the methylene (B1212753) carbon adjacent to the cyclopropyl ring triggers a rapid and irreversible ring-opening rearrangement to form the more stable but-3-enyl radical. psu.eduwikipedia.org This rearrangement is highly exothermic due to the relief of ring strain. The rate constant for the ring opening of the parent cyclopropylmethyl radical is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. psu.edu

The kinetics of this ring-opening process are influenced by several factors, including the stability of the initial radical and the relief of strain in the product. psu.edu Substituents that stabilize the initial radical tend to decrease the rate of rearrangement. psu.edu

Cyclopropylmethyl-But-3-enyl Rearrangement as a Mechanistic Probe

The rapid and well-characterized rearrangement of the cyclopropylmethyl radical to the but-3-enyl radical serves as an effective "radical clock". wikipedia.orgresearchgate.net This probe is widely used to determine if a reaction proceeds through a radical intermediate. psu.edu If a reaction involving a cyclopropylmethyl-containing substrate yields products derived from the but-3-enyl structure, it is strong evidence for the transient formation of a cyclopropylmethyl radical. researchgate.net This methodology has been instrumental in elucidating reaction mechanisms in both chemical and enzymatic systems. psu.edu For instance, the rearrangement of [1-13C]-1-cyclopropylmethyl(pyridine)cobaloxime to [4-13C]-but-3-enyl(pyridine)cobaloxime provides clear evidence for the involvement of a radical intermediate. rsc.org

Effects of Substituents on Ring Opening Rates and Regioselectivity

Substituents on either the cyclopropane (B1198618) ring or the radical center can significantly affect the rate and regioselectivity of the ring-opening rearrangement. psu.eduresearchgate.net

Substituents on the radical center: Stabilizing substituents, such as vinyl or methoxy (B1213986) groups, on the radical carbon can decrease the rate of ring opening by stabilizing the initial radical. wayne.edu For example, a vinyl group raises the barrier for ring opening by about 4.5 kcal/mol. wayne.edu

Substituents on the cyclopropane ring: Electron-donating substituents on the ring can accelerate the ring-opening process. wayne.edu Vinyl substituents on the ring, for instance, lower the barrier to ring opening by 7-8 kcal/mol due to allylic stabilization of the transition state. wayne.edu Methoxy substituents on the ring can also reduce the barrier by approximately 2 kcal/mol through hyperconjugation. wayne.edu In contrast, substitution at the 1-position of the cyclopropane ring generally has a minimal effect on the rate of ring opening. psu.edu

The regioselectivity of the ring opening is also influenced by the substitution pattern, often favoring the formation of the more stable radical product. acs.org

Cyclopropylmethyl Cation Rearrangements: Formation of Cyclobutyl Derivatives

The generation of a cyclopropylmethyl cation from a precursor like this compound, typically under solvolytic conditions, initiates a cascade of rapid and characteristic rearrangements. The cyclopropylmethyl cation is exceptionally stable, a phenomenon attributed to the interaction between the p-orbital of the cationic carbon and the bent "banana bonds" of the cyclopropane ring. youtube.comyoutube.com This interaction leads to a non-classical carbocation structure. echemi.com

This cation is not a single species but rather an equilibrium mixture of interconverting structures, often referred to as the "(cyclopropylmethyl-cyclobutyl-homoallyl)methyl cation." acs.orgnih.gov This leads to the formation of a mixture of products, including cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) derivatives upon reaction with a nucleophile. echemi.com

The rearrangement of the cyclopropylmethyl cation to a cyclobutyl cation is a well-documented process. acs.orgnih.gov Studies involving the solvolysis of cyclopropylmethyl systems have shown that the product distribution is sensitive to reaction conditions and the nature of the substrate. For example, research on the rearrangement of C4-alkoxides on molybdenum surfaces provided strong evidence for the formation of transient cations and the interconversion between cyclopropylmethyl and cyclobutyl structures. acs.orgnih.gov Isotopic labeling studies using deuterated cyclopropylmethanol (B32771) confirmed the formation of a relatively long-lived carbocation intermediate that allows for such scrambling and rearrangement. acs.orgnih.gov The development of asymmetric versions of this rearrangement, catalyzed by chiral acids, allows for the desymmetrization of prochiral cyclopropylcarbinyl cations to form enantioenriched ring-expanded products. nih.gov

Investigating Potential Ring-Opening Polymerization of the Cyclopropylmethyl Moiety

The significant ring strain in the cyclopropane ring makes cyclopropyl-containing compounds potential monomers for ring-opening polymerization (ROP). wikipedia.org This type of polymerization is a form of chain-growth reaction where the terminus of a growing polymer chain attacks a cyclic monomer, incorporating it into the chain and relieving the monomer's bond-angle strain. wikipedia.org ROP can be initiated by cationic, anionic, or radical species. wikipedia.org

For the cyclopropylmethyl moiety, polymerization would likely proceed via a ring-opening mechanism that cleaves one of the C-C bonds of the cyclopropane ring. While cyclopropane itself is less reactive in ROP than more strained rings like epoxides, derivatives such as methylenecyclopropanes and cyclopropyl olefins can undergo radical ring-opening and subsequent cyclization or polymerization. nih.gov

The specific potential for this compound to undergo ROP would depend on the reaction conditions.

Cationic ROP : An acidic initiator could protonate the ester's carbonyl oxygen or interact with the cyclopropane ring, potentially leading to a cationic intermediate that initiates polymerization. The rearrangement of the cyclopropylmethyl cation to the more stable cyclobutyl or homoallyl structures would likely compete with the polymerization process.

Radical ROP : Radical initiators could abstract an atom to create a radical species. A cyclopropyl-substituted carbon radical can readily undergo ring-opening to form a more stable alkyl radical, which could then propagate polymerization. nih.gov

Ester Hydrolysis and Transesterification Mechanisms

The ester group in this compound is susceptible to both hydrolysis and transesterification, primarily through nucleophilic acyl substitution mechanisms.

Ester Hydrolysis: This reaction involves the cleavage of the ester back into its constituent carboxylic acid (chloroacetic acid) and alcohol (cyclopropylmethanol). The process can be catalyzed by either acid or base. ucoz.comchemistrysteps.com

Acid-Catalyzed Hydrolysis : The mechanism is the reverse of Fischer esterification. It begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of cyclopropylmethanol to yield chloroacetic acid. All steps are reversible. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : This is typically an irreversible process. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the cyclopropylmethoxide anion, which is subsequently protonated by the newly formed chloroacetic acid. The final deprotonation of the carboxylic acid drives the reaction to completion. chemistrysteps.com The hydrolysis rate of chloroacetate esters can be rapid, which can complicate analytical procedures like titration. asianpubs.org

Transesterification: This reaction converts this compound into a different ester by exchanging its alcohol component with another alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile. The mechanism proceeds through a series of protonation and deprotonation steps, ultimately eliminating cyclopropylmethanol and forming the new ester. youtube.com

Base-Catalyzed Transesterification : An alkoxide, corresponding to the new alcohol, acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which then eliminates the cyclopropylmethoxide ion to yield the new ester product. masterorganicchemistry.com

The general mechanisms for these transformations are well-established, with specific kinetics being influenced by factors such as steric hindrance and the electronic nature of both the acyl and alkyl portions of the ester. ucoz.com

Metal-Catalyzed Transformations Involving this compound

The presence of a carbon-chlorine bond in this compound makes it a suitable substrate for various metal-catalyzed transformations.

Oxidative Addition Reactions with Transition Metal Complexes

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site inserts into a covalent bond (e.g., a C-X bond), increasing the metal's oxidation state and coordination number, typically by two. wikipedia.orgumb.edu Low-valent, electron-rich metal centers are particularly adept at this reaction. libretexts.org

The C-Cl bond in the chloroacetate moiety of this compound is a prime site for oxidative addition. Transition metal complexes, such as those of palladium(0), nickel(0), or iridium(I), can react with the molecule in this manner. uoc.gr The reaction proceeds by the metal center inserting into the C-Cl bond, resulting in an organometallic species where the metal is bonded to both the carbon and the chlorine.

This reaction is a key step in many catalytic cycles, such as cross-coupling reactions. The resulting organometallic intermediate can then undergo further reactions, like transmetalation or reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. The mechanism can vary, with possibilities including concerted, Sₙ2-type, or radical pathways. umb.edu

Carbenoid Chemistry and Derived Cyclopropanation Pathways

The chloroacetate portion of the molecule can serve as a precursor to a carbenoid, a species that exhibits carbene-like reactivity. This can be achieved in several ways. For instance, treatment with a strong, non-nucleophilic base could lead to α-elimination. More commonly in synthesis, the C-Cl bond can be activated by a metal.

Metal-catalyzed cyclopropanation reactions often involve the in-situ generation of a metal carbene (or carbenoid) species, which then transfers the carbene fragment to an alkene to form a cyclopropane ring. acsgcipr.orgwikipedia.org While diazo compounds are the most common carbene precursors, haloforms and dihaloalkanes can also be used. dicp.ac.cnwikipedia.orgmasterorganicchemistry.com

In the case of this compound, a reaction with a suitable metal could generate a metal-stabilized carbenoid. This carbenoid could then react with an added alkene in a cyclopropanation reaction. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is a classic example of carbenoid-mediated cyclopropanation. wikipedia.org Analogous systems using other metals and halogenated precursors have been developed. dicp.ac.cn The reactivity and stereoselectivity of such a cyclopropanation would be influenced by the specific metal catalyst and ligands employed. acsgcipr.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.nih.govchemicalbook.com

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of cyclopropylmethyl chloroacetate (B1199739), offering precise insights into its proton and carbon framework.

¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis.nih.govchemicalbook.com

The ¹H NMR spectrum of cyclopropylmethyl chloroacetate is anticipated to exhibit characteristic signals corresponding to the cyclopropylmethyl and chloroacetyl moieties. The methylene (B1212753) protons of the chloroacetyl group (Cl-CH₂-C=O) are expected to appear as a singlet in the region of 4.0-4.3 ppm due to the electron-withdrawing effects of the adjacent chlorine atom and carbonyl group. The methylene protons of the cyclopropylmethyl group (-O-CH₂-cyclopropyl) would likely resonate as a doublet around 3.8-4.1 ppm, coupled to the methine proton of the cyclopropane (B1198618) ring. The methine proton of the cyclopropane ring is predicted to be a multiplet in the upfield region of 1.0-1.3 ppm, while the cyclopropyl (B3062369) methylene protons should produce complex multiplets further upfield, typically between 0.3 and 0.7 ppm, a characteristic feature of strained ring systems.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ester is expected at the most downfield position, around 167-170 ppm. The carbon of the chloroacetyl methylene group (Cl-CH₂) should appear around 40-43 ppm. For the cyclopropylmethyl fragment, the oxygen-linked methylene carbon (-O-CH₂) is anticipated in the range of 70-75 ppm. The methine carbon of the cyclopropane ring is predicted to be in the 10-15 ppm region, and the methylene carbons of the cyclopropane ring are expected at approximately 3-8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Cl-CH ₂-C=O4.15s-
-O-CH ₂-3.95d~7.0
-CH -(CH₂)₂1.15m-
-CH-CH₂ - (cis)0.55m-
-CH-CH₂ - (trans)0.35m-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C =O168.5
Cl-C H₂-41.5
-O-C H₂-72.0
-C H-(CH₂)₂12.5
-CH-(C H₂)₂5.5

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously confirm the structure and assign all proton and carbon signals, advanced 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling network between protons, for instance, confirming the correlation between the -O-CH₂- protons and the cyclopropyl methine proton. An HSQC experiment would directly link each proton to its attached carbon atom, corroborating the assignments made from the 1D spectra. For example, it would show a correlation cross-peak between the proton signal at ~3.95 ppm and the carbon signal at ~72.0 ppm, confirming the -O-CH₂- group.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis.nih.govchemicalbook.com

Mass spectrometry is a critical tool for confirming the molecular weight and probing the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization Time-of-Flight (ESI-TOF).nih.gov

High-resolution mass spectrometry using a soft ionization technique like ESI-TOF would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₉ClO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 149.0364. The observation of this ion with high mass accuracy would serve as definitive proof of the compound's molecular formula. The fragmentation pattern under ESI conditions would likely involve the loss of the chloroacetyl group or cleavage of the ester linkage, providing further structural evidence.

Infrared (IR) Spectroscopy for Functional Group Identification.chemicalbook.com

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule. The most prominent absorption band is expected to be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1740-1760 cm⁻¹. Another characteristic absorption would be the C-O stretching vibration of the ester, which is anticipated to be in the 1250-1150 cm⁻¹ range. The presence of the C-Cl bond would be indicated by a stretching vibration in the 800-600 cm⁻¹ region. The C-H stretching vibrations of the cyclopropyl and methylene groups would be observed around 3100-2850 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750Strong
C-O (Ester)Stretch1200Strong
C-ClStretch750Medium-Strong
C-H (Cyclopropyl)Stretch3080Medium
C-H (Alkyl)Stretch2950-2850Medium

Vibrational Spectroscopy (e.g., Raman Spectroscopy) in Molecular Structural Analysis

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the molecular vibrations of this compound. While IR activity is dependent on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric stretching of the C-C bonds within the cyclopropane ring, which might be weak in the IR, could show a more prominent signal in the Raman spectrum. The C-Cl stretch is also typically a strong Raman scatterer. The combination of both IR and Raman data would allow for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Research Findings from Crystal Structure Analysis:

In the crystal structure of Methyl 3,4-bis(cyclopropylmethoxy)benzoate , the molecule crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The bond lengths and angles within the molecule are in good agreement with standard values. The cyclopropylmethyl groups adopt a specific conformation in the solid state, and the crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules. nih.gov This indicates that even in a relatively complex ester, the cyclopropylmethyl group can participate in forming ordered supramolecular structures.

The crystallographic data for 6-cyclopropyl-1,3-diphenylfulvene shows that it crystallizes in the orthorhombic space group Pbca. nih.gov The fulvene (B1219640) core exhibits the expected alternating single and double bonds. In the crystal, the molecules pack in a side-by-side manner along the a-axis, with the cyclopropyl groups positioned between the phenyl rings of neighboring molecules. nih.gov This arrangement suggests that the compact nature of the cyclopropyl group plays a significant role in the dense packing of the molecules in the crystal lattice.

These examples demonstrate how the cyclopropylmethyl group can be incorporated into different molecular frameworks, influencing their solid-state structures through both its conformational preferences and its participation in intermolecular interactions. The data obtained from X-ray crystallography of these derivatives provide a foundational understanding of the structural behavior of compounds containing the cyclopropylmethyl moiety.

Crystallographic Data for Selected Cyclopropylmethyl Derivatives:

Compound Name Methyl 3,4-bis(cyclopropylmethoxy)benzoate 6-cyclopropyl-1,3-diphenylfulvene
Molecular Formula C₁₆H₂₀O₄ nih.govC₂₁H₁₈ nih.gov
Molecular Weight 276.33 nih.govNot specified
Crystal System Orthorhombic nih.govOrthorhombic nih.gov
Space Group P2₁2₁2₁ nih.govPbca nih.gov
Unit Cell Parameters
a (Å)4.9018 (8) nih.govNot specified
b (Å)15.543 (2) nih.govNot specified
c (Å)18.846 (2) nih.govNot specified
Volume (ų) 1435.9 (3) nih.govNot specified
Z 4 nih.govNot specified
Temperature (K) 113 nih.govNot specified

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the reactivity of molecules like cyclopropylmethyl chloroacetate (B1199739). nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. nanobioletters.com Functionals such as B3LYP, combined with basis sets like 6-31G* or cc-pVTZ, are commonly employed to balance accuracy and computational cost. mdpi.comresearchgate.net

Calculations on cyclopropylmethyl chloroacetate would typically involve geometry optimization to find the lowest energy structure. From this, various electronic properties can be determined. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. nanobioletters.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.netfrontiersin.org A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.netscispace.com For this compound, the LUMO is expected to be localized on the carbonyl group and the C-Cl bond, indicating susceptibility to nucleophilic attack at these positions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -11.2 eV Indicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy -0.8 eV Indicates energy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap 10.4 eV Correlates with chemical reactivity and stability. researchgate.net

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. mdpi.comimist.ma For this compound, potential reactions include nucleophilic acyl substitution, SN2 substitution at the chloromethyl group, and reactions involving the cyclopropyl (B3062369) ring.

To study a reaction mechanism, computational chemists identify the structures of reactants, products, and any intermediates. Crucially, they locate the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.netyoutube.com The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. mdpi.com For instance, in the hydrolysis of this compound, DFT could be used to model the stepwise pathway involving a tetrahedral intermediate or a concerted pathway. By comparing the activation energies, the most likely mechanism can be determined.

Table 2: Hypothetical Activation Energies for Competing Nucleophilic Attack Pathways

Reaction Pathway Attacking Nucleophile Activation Energy (ΔG‡, kcal/mol)
Acyl Substitution (at C=O) OH⁻ 18.5

This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. uwlax.edusapub.orgbiomedres.us The stability of different conformations is dictated by factors like steric hindrance and electronic interactions. sapub.orgsapub.org

Computational methods can systematically explore the conformational space by rotating specific bonds and calculating the potential energy at each step. uwlax.edu For this compound, key rotations would be around the C(ring)-CH₂, CH₂-O, and O-C(O) bonds. It is generally observed in cyclopropylmethyl systems that the most stable conformation is one where the C-O bond is cis or gauche with respect to the cyclopropyl ring. uwlax.edu The relative energies of the conformers determine their population at a given temperature.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-CH₂-O) Relative Energy (kcal/mol)
cis (syn-periplanar) 1.2
gauche ~120° 0.0 (most stable)

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are powerful for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, allowing the exploration of conformational changes, solvent interactions, and other time-dependent properties. researchgate.net

To study this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent). pitt.edu The simulation would then track the trajectory of all atoms over a period of nanoseconds or longer. This approach can reveal how the solvent influences the conformational preferences of the molecule. mdpi.com For example, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions. MD is also crucial for understanding how solvent molecules arrange themselves around the solute and how they might participate in a chemical reaction. springernature.comchemrxiv.org

Quantum Chemical Analysis of Orbital Interactions within the Cyclopropyl System

The cyclopropyl group has a unique electronic structure, often described by the Walsh orbital model. Its bonding orbitals have significant p-character and are strained, which gives the ring some properties reminiscent of a carbon-carbon double bond. Quantum chemical methods, particularly Natural Bond Orbital (NBO) analysis, are used to investigate the interactions between these unique orbitals and the rest of the molecule. nih.govrsc.org

NBO analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. youtube.com It can quantify stabilizing interactions, such as hyperconjugation. In this compound, NBO analysis would likely reveal significant delocalization of electron density from the cyclopropyl ring's bonding orbitals into the antibonding orbital of the adjacent C-O bond (a σC-C → σ*C-O interaction). This interaction helps to stabilize the molecule and influences its conformational preferences and reactivity.

Modeling of Catalytic Processes and Solvent Effects on Reaction Pathways

Computational modeling is a vital tool for understanding how catalysts accelerate chemical reactions and how the solvent environment modulates reaction pathways. mdpi.comumich.edu For reactions involving this compound, such as a catalyzed hydrolysis, multiscale modeling approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) are often employed. miami.edu

In a QM/MM simulation, the reacting species and the catalyst's active site are treated with a high-level QM method (like DFT), while the surrounding solvent and other parts of the system are treated with a less computationally expensive MM force field. miami.edu This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within a realistic, explicitly solvated environment. pitt.edu Such models can be used to calculate how a catalyst lowers the activation barrier or how different solvents can selectively stabilize or destabilize the transition state relative to the reactants, thereby altering the reaction rate. chemrxiv.orgrsc.org For example, a polar protic solvent might accelerate a reaction that involves charge separation in the transition state by providing stabilizing hydrogen bonds.

Applications in Advanced Organic Synthesis and Materials Science

Cyclopropylmethyl Chloroacetate (B1199739) as a Versatile Synthetic Intermediate

Cyclopropylmethyl chloroacetate's versatility stems from the distinct reactivity of its two core components: the cyclopropylmethyl group and the chloroacetate moiety. This duality allows for its strategic use in the assembly of intricate molecular architectures.

Strategic Incorporation of Cyclopropylmethyl and Chloroacetate Moieties into Complex Organic Scaffolds

The cyclopropylmethyl group is a well-known reactive handle in organic synthesis. The strained three-membered ring makes the cyclopropylmethyl cation, which can be generated from precursors like this compound, susceptible to rearrangement. This property can be harnessed to introduce cyclobutyl and homoallyl groups into target molecules. For instance, the acid-promoted alkylation of alcohols with related O-cyclopropylmethyl trichloroacetimidates has been shown to yield a mixture of ethers containing cyclopropylmethyl, cyclobutyl, and homoallyl residues, demonstrating the synthetic potential of the rearranging cyclopropylmethyl cation intermediate.

The chloroacetate portion of the molecule provides a classic electrophilic site for nucleophilic substitution. The presence of the chlorine atom activates the adjacent carbonyl group, facilitating reactions with a wide range of nucleophiles. This allows for the attachment of the cyclopropylmethyl portion of the ester to various molecular scaffolds through the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. A notable application of alkyl chloroacetates is in cyclopropanation reactions. For example, the electrochemical reduction of alkyl 2-chloroacetates can be used to generate cyclopropane (B1198618) derivatives. nih.gov This method, which involves the formation of an enolate ion, presents an environmentally friendly route to 1,2,3-trisubstituted cyclopropanes. nih.gov

The combination of these two reactive centers in this compound allows for a stepwise or tandem approach to the synthesis of complex molecules. One part of the molecule can be reacted selectively while the other remains available for subsequent transformations, enabling the efficient construction of diverse organic structures.

Precursor in the Formation of Novel Esters and Derivatives

This compound can serve as a precursor for a variety of novel esters and other derivatives. The chloroacetate moiety is a key functional group for introducing the cyclopropylmethoxycarbonylmethyl group into other molecules.

One straightforward transformation is the substitution of the chloride with other functional groups. For example, reaction with various nucleophiles can lead to the formation of new esters, ethers, or thioethers, all bearing the cyclopropylmethyl group.

Furthermore, the ester linkage itself can be the site of reaction. Transesterification with other alcohols allows for the synthesis of different chloroacetate esters while retaining the core chloroacetate functionality for further reactions. The synthesis of various cyclopropylmethyl esters has been described in the context of creating compounds for specific applications, highlighting the value of the cyclopropylmethyl moiety in generating diverse molecular libraries. google.com

The reactivity of the chloroacetyl group is also demonstrated in the synthesis of chloroacetamide derivatives by reacting chloroacetyl chloride with various amines. researchgate.net This suggests that this compound could similarly be used to generate N-substituted cyclopropylmethoxycarbonylmethyl amides.

Role in the Construction of Cyclopropane-Containing Natural Products and Analogues

The cyclopropane ring is a structural motif found in a wide array of biologically active natural products, including terpenes, alkaloids, and fatty acids. marquette.edursc.org The synthesis of these complex molecules often requires the use of specialized building blocks that can introduce the cyclopropane functionality in a controlled and stereoselective manner.

While direct examples of this compound in the total synthesis of natural products are not extensively documented, its potential as a precursor is evident from the known strategies for constructing cyclopropane-containing molecules. The cyclopropylmethyl group can be a key component in the synthesis of more complex side chains that are then appended to a core structure. For instance, the synthesis of certain natural products involves the use of cyclopropylmethyl ketone, a closely related compound. orgsyn.org

The development of methods for the asymmetric synthesis of cyclopropane derivatives is crucial for the preparation of enantiomerically pure natural products. marquette.edu The chemistry of alkyl chloroacetates in forming cyclopropanes, as seen in electrochemical methods, could potentially be adapted for the asymmetric synthesis of natural product analogues. nih.gov The strategic use of the chloroacetate functionality allows for the coupling of the cyclopropylmethyl unit to complex intermediates in a convergent synthetic approach.

Development of Novel Reagents and Catalysts Utilizing the this compound Framework

The unique electronic and steric properties of the cyclopropylmethyl group make it an interesting candidate for incorporation into novel reagents and catalysts. The development of new catalytic systems is a cornerstone of modern organic synthesis, enabling more efficient and selective chemical transformations.

Although there is no specific mention in the searched literature of reagents or catalysts derived directly from this compound, the principles of catalyst design suggest several possibilities. The cyclopropylmethyl moiety could be incorporated into ligands for transition metal catalysts. The steric bulk and electronic nature of the cyclopropyl (B3062369) group could influence the selectivity and activity of the metal center.

Furthermore, the chloroacetate portion of the molecule could be used to anchor the cyclopropylmethyl group to a solid support or a larger molecular framework to create a new type of catalyst or scavenger resin. The reactivity of the chloroacetyl group allows for its covalent attachment to polymers or other materials.

Applications in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agrochemical, and fragrance industries. The synthesis of fine chemicals often requires multi-step procedures where the use of versatile and efficient building blocks is highly desirable.

This compound possesses characteristics that make it a potentially valuable intermediate in fine chemical synthesis. The ability to introduce the cyclopropylmethyl group is of particular interest, as this moiety is found in a number of biologically active compounds. The chloroacetate functionality provides a reliable handle for incorporating this group into a target molecule.

The production of various esters and amides is a common task in fine chemical manufacturing. As discussed previously, this compound can serve as a starting material for a range of these compounds. The synthesis of cyclopropylmethyl esters, for example, has been explored for the development of new products. google.com

The table below provides a summary of the potential applications of this compound in organic synthesis.

Application AreaSynthetic StrategyPotential Products
Complex Scaffolds Utilization of the rearranging cyclopropylmethyl cation and nucleophilic substitution at the chloroacetate position.Polycyclic and heterocyclic compounds with cyclobutyl or homoallyl moieties.
Novel Esters/Derivatives Substitution of the chloride and transesterification reactions.Diverse esters, ethers, thioethers, and amides containing the cyclopropylmethyl group.
Natural Product Analogues Incorporation of the cyclopropylmethyl unit into complex molecular backbones.Analogues of terpenes, alkaloids, and other bioactive natural products.
Fine Chemicals Use as a building block for specialized, high-value chemicals.Pharmaceutical intermediates, agrochemicals, and fragrance components.

Future Research Perspectives and Challenges

Exploration of Novel and Efficient Synthetic Pathways for Cyclopropylmethyl Chloroacetate (B1199739)

The classical synthesis of cyclopropylmethyl chloroacetate involves the esterification of cyclopropylmethanol (B32771) with chloroacetic acid or its derivatives. While effective, this method can present challenges in terms of yield and purity. Future research is likely to focus on developing novel and more efficient synthetic pathways.

One promising approach is the use of alternative alkylating agents for the cyclopropylmethyl moiety. For instance, methods involving the reaction of saturated amine heterocycles with chloroacetone (B47974) have been shown to be rapid and catalyst-free, yielding prochiral heterocyclic ketones. researchgate.net Adapting such methodologies for the synthesis of this compound could offer a more efficient and practical route. researchgate.net

Furthermore, the development of catalytic systems that can directly couple cyclopropanol (B106826) with a chloroacetate source would represent a significant advancement. This could involve exploring various metal catalysts known to facilitate esterification reactions under mild conditions, potentially improving atom economy and reducing waste.

Advanced Mechanistic Investigations of Cyclopropyl (B3062369) Ring Transformations in Complex Environments

The cyclopropyl group is known for its unique electronic properties and its ability to undergo ring-opening reactions under various conditions. A deeper understanding of the mechanistic pathways of these transformations is crucial for controlling the outcome of reactions involving this compound.

Advanced mechanistic studies, employing both experimental techniques and computational modeling, are needed to elucidate the factors that govern the stability and reactivity of the cyclopropyl ring in complex reaction environments. For example, the use of stereochemically defined cyclopropanes as mechanistic probes has provided valuable insights into the intermediates of gold(I)-catalyzed rearrangements. nih.gov Similar approaches could be applied to study the transformations of this compound.

Investigations into the behavior of the cyclopropylmethyl radical are also pertinent, as radical intermediates can be involved in various synthetic transformations. psu.edu Understanding the kinetics and regioselectivity of the ring-opening of the cyclopropylmethyl radical is essential for predicting and controlling reaction pathways. psu.edu The development of new classes of alkenyl cyclopropyl diols has enabled detailed studies of the tandem Heck–cyclopropane (B1198618) ring-opening reaction, shedding light on the role of substituents and reaction conditions on the selectivity of the C–C bond cleavage. acs.orgresearchgate.net

Implementation of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly important in modern chemical synthesis. rsc.orgijpdd.org Future research on this compound should prioritize the development of sustainable and environmentally benign methods for its synthesis and subsequent reactions. researchgate.net

This includes the use of renewable starting materials, the reduction or elimination of hazardous solvents, and the development of energy-efficient processes. mdpi.comnih.gov For example, exploring solvent-free reaction conditions or utilizing green solvents like water, ethanol, or ionic liquids could significantly reduce the environmental impact of its synthesis. mdpi.com The use of biocompatible initiators, such as zinc proline complexes, for polymerization reactions offers a green synthetic approach that could be adapted for other processes. rsc.org

Furthermore, the development of catalytic processes that operate under mild conditions with high atom economy will be crucial. This aligns with the broader goal of creating more sustainable chemical manufacturing processes in the pharmaceutical and other chemical industries. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. nih.gov The integration of the synthesis and reactions of this compound with these technologies is a promising area for future research.

Continuous-flow systems can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com The development of a continuous-flow synthesis of this compound would allow for its on-demand production, eliminating the need for storage of this potentially reactive compound.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new and improved transformations of this compound. sigmaaldrich.comchemspeed.combiopacificmip.org This high-throughput approach can significantly reduce the time and resources required for methods development.

Q & A

Q. What are the standard synthetic routes for cyclopropylmethyl chloroacetate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, alkylation of chloroacetic acid derivatives with cyclopropylmethyl halides under basic conditions (e.g., NaH in anhydrous DMF) is a common approach . Optimization involves selecting catalysts (e.g., cation exchange resins or ionic liquids) and controlling reaction parameters such as temperature (room temperature to reflux) and stoichiometry. Water-carrying agents like cyclohexane or benzene can improve yields by azeotropic removal of water during esterification .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm cyclopropane ring integrity (e.g., characteristic shifts at δ 1.1–1.4 ppm for cyclopropyl protons) and ester linkage verification .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular ion peaks (e.g., m/z 224 [M+^+] for related derivatives) and fragmentation patterns .
  • Elemental Analysis : Cross-checking calculated vs. experimental C, H, and N percentages (e.g., deviations ≤ 0.3% indicate purity) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. Immediate flushing with water for 15+ minutes is critical for skin/eye contact .
  • Toxicity : Although full toxicological data may be lacking, structural analogs like sodium chloroacetate are known to cause irritation and systemic toxicity via inhalation or ingestion .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical data in elemental analysis or spectral characterization of this compound derivatives?

Discrepancies (e.g., 74.71% C observed vs. 74.98% calculated ) may arise from incomplete purification or hygroscopicity. Solutions include:

  • Repeated Recrystallization : Using non-polar solvents (e.g., hexane) to remove impurities.
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity and adjust elemental analysis protocols to account for moisture .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

  • Thermodynamic Models : Apply NRTL, Wilson, or UNIQUAC equations to predict vapor-liquid equilibrium (VLE) during distillation purification. These models require binary interaction parameters regressed from experimental data (root-mean-square deviations < 0.58 K for temperature predictions) .
  • DFT Calculations : Simulate reaction pathways (e.g., cyclopropane ring strain effects on nucleophilic substitution kinetics) .

Q. What enzymatic systems show potential for the biodegradation or transformation of this compound, and how can their activity be quantified?

  • Haloacid Dehalogenases (HADs) : Enzymes like Rsc1362 (kcat_{cat} = 504 min1^{-1}, KM_M = 0.06 mM for chloroacetate hydrolysis) exhibit high activity. Assays using ITC (isothermal titration calorimetry) or HPLC can quantify substrate specificity and inhibition kinetics .
  • Directed Evolution : Optimize enzyme variants for enhanced activity via iterative mutagenesis and screening against this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.